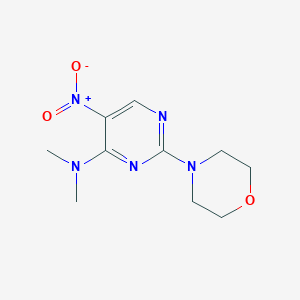

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

CAS No.: 2247103-58-6

Cat. No.: VC12012797

Molecular Formula: C10H15N5O3

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2247103-58-6 |

|---|---|

| Molecular Formula | C10H15N5O3 |

| Molecular Weight | 253.26 g/mol |

| IUPAC Name | N,N-dimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H15N5O3/c1-13(2)9-8(15(16)17)7-11-10(12-9)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3 |

| Standard InChI Key | XZXAVZVSVLFACU-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2 |

| Canonical SMILES | CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyrimidine family, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

Nitro group (-NO₂) at position 5: Enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions .

-

Morpholine at position 2: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .

-

Dimethylamino group (-N(CH₃)₂) at position 4: Imparts basicity and influences lipophilicity .

The molecular formula is C₁₀H₁₄N₆O₃, with a molecular weight of 266.26 g/mol.

Physicochemical Characteristics

The nitro group’s electron-withdrawing nature activates the pyrimidine ring for SNAr reactions, while the morpholine and dimethylamino groups enhance solubility in polar aprotic solvents .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via sequential SNAr reactions:

-

Chloropyrimidine Intermediate: 2,4-Dichloro-5-nitropyrimidine is reacted with dimethylamine to yield 4-(dimethylamino)-2-chloro-5-nitropyrimidine .

-

Morpholine Substitution: The chloride at position 2 is displaced by morpholine under basic conditions (e.g., K₂CO₃) in a polar solvent like DMF or THF .

Example Reaction:

Optimization Strategies

-

Additives: Hydroxypropyl methylcellulose (HPMC) in aqueous media improves reaction rates and reduces hydrolysis .

-

Temperature: Reactions are conducted at 50–80°C to balance kinetics and side-product formation .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s aminopyrimidine core aligns with kinase inhibitor pharmacophores. Molecular docking studies suggest:

-

H-Bonding: The morpholine oxygen interacts with hinge-region residues (e.g., Glu-90 in PLK4) .

-

Hydrophobic Interactions: The nitro group occupies hydrophobic pockets near the DFG motif .

In Vitro Data:

Antiparasitic Activity

In malaria studies, analogues demonstrated IC₅₀ values of 0.09 μM against Plasmodium falciparum 3D7, with selectivity indices >50 . The morpholine group enhances membrane permeability, critical for parasitic targeting .

Applications in Drug Development

Anticancer Agents

The compound’s kinase inhibitory profile positions it as a candidate for cancers reliant on PLK4 overexpression (e.g., triple-negative breast cancer) . Compound 8h (structurally related) showed:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume